N-Carbomethoxy proline

Vue d'ensemble

Description

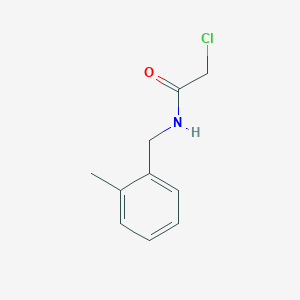

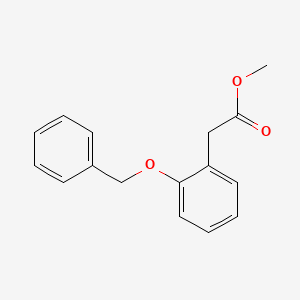

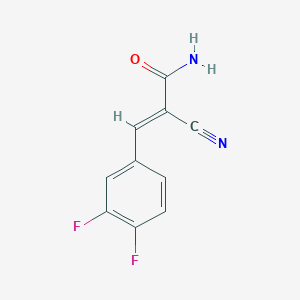

N-Carbomethoxy proline is a derivative of the amino acid proline, characterized by the presence of a carbomethoxy group attached to the nitrogen atom of the proline molecule

Applications De Recherche Scientifique

N-Carbomethoxy proline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its role in protein synthesis and its potential as a proline analog in biochemical research.

Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of polymers and other materials with specific structural properties .

Mécanisme D'action

Target of Action

N-Carbomethoxy proline, also known as 1-(methoxycarbonyl)-L-proline, is a compound that plays a significant role in proline metabolism . The primary targets of this compound are the enzymes involved in proline metabolism, such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR) . These enzymes play crucial roles in various biological processes, including metabolic reprogramming, aging, senescence, and development .

Mode of Action

The interaction of this compound with its targets leads to changes in proline metabolism. It is suggested that the compound may influence the activity of the enzymes involved in proline synthesis and catabolism . .

Biochemical Pathways

This compound is involved in the proline metabolic pathway . This pathway plays a key role in metabolic reprogramming, which is crucial for cell growth and survival . The compound’s interaction with the enzymes of proline metabolism can affect various biochemical pathways, including redox signaling, resistance to oxidative stress, and pyridine nucleotide production .

Result of Action

The action of this compound can lead to changes in cellular processes. For instance, it has been shown that a compound similar to this compound can form a polyplex with double-stranded DNA and accumulate in endosomal compartments . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, in plants, proline, a related compound, has been shown to protect against various stresses and help plants recover from stress more rapidly . .

Analyse Biochimique

Biochemical Properties

N-Carbomethoxy proline plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the inhibition of prolidase, an enzyme that cleaves dipeptides with a C-terminal prolyl and hydroxylprolyl residue . This interaction is crucial for understanding the compound’s role in peptide synthesis and degradation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proline cycle, which is essential for maintaining redox homeostasis between the cytosol and mitochondria . This cycle impacts cellular growth and death pathways, highlighting the compound’s role in cellular function and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. For example, it forms a polyplex with double-stranded DNA, which is nontoxic for HeLa and HMEC-1 cells up to a concentration of 10 mg/mL . This interaction demonstrates the compound’s potential as a transfection agent and its role in gene expression regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and low toxicity, making it suitable for long-term studies. Its accumulation in endosomal compartments and unique luminescence properties suggest that its effects may vary depending on the duration of exposure and experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that dietary supplementation with proline improves redox status, blood metabolites, and reproductive traits in rabbits . These findings indicate that the compound’s effects are dose-dependent, with potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the proline cycle. This cycle is crucial for maintaining cellular redox balance and supporting various physiological pathways, such as mitochondrial metabolism and apoptosis . The compound interacts with enzymes like pyrroline-5-carboxylate reductase and proline dehydrogenase, which are essential for proline biosynthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure its proper localization and accumulation, which are vital for its biochemical functions . The compound’s transport and distribution are influenced by various factors, including cellular stress and metabolic conditions.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It accumulates in endosomal compartments, as demonstrated by its unique luminescence properties . This localization is likely directed by targeting signals or post-translational modifications, ensuring the compound’s proper function within specific cellular compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbomethoxy proline typically involves the esterification of proline. One common method is the reaction of proline with methanol in the presence of hydrochloric acid, which results in the formation of the methyl ester of proline. This ester is then treated with a carbomethoxy reagent, such as methyl chloroformate, to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: N-Carbomethoxy proline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The carbomethoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Comparaison Avec Des Composés Similaires

N-Carbomethoxy-β-Carboline: Shares the carbomethoxy functional group but differs in its core structure and biological activity.

N-Carbomethoxy-17-β-Hydroxykopsinine: Another compound with a carbomethoxy group, known for its unique pharmacological properties .

Uniqueness: N-Carbomethoxy proline is unique due to its specific structural features and the presence of the proline ring, which imparts distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential therapeutic applications further distinguish it from other similar compounds .

Propriétés

IUPAC Name |

(2S)-1-methoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXXTNFAEIJNDV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74761-41-4 | |

| Record name | N-Carbomethoxy proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CARBOMETHOXY PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFB41ANL16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)

![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)